

Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research

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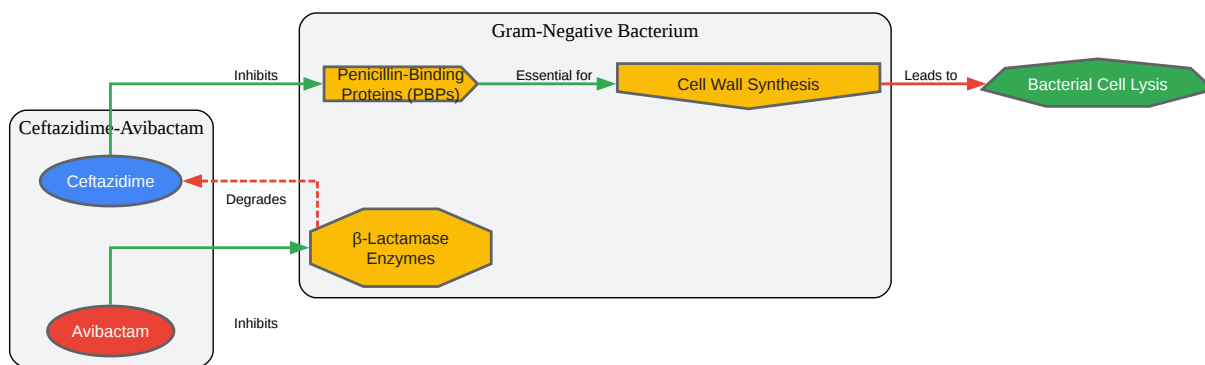
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) research. This document synthesizes data from key clinical trials and pharmacological studies to offer detailed protocols and insights for researchers in this field.

Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a β -lactamase inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1][2] Its approval for HAP and VAP was supported by extensive research demonstrating its efficacy and safety.[2][3]

Mechanism of Action

Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Avibactam is a non- β -lactam β -lactamase inhibitor that inactivates a broad spectrum of β -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many resistant bacteria.[4][5]



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Mechanism of action of Ceftazidime-Avibactam.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and observational studies on ceftazidime-avibactam for HAP/VAP.

Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial[5][6]

Outcome	Ceftazidime-Avibactam (n=436)	Meropenem (n=434)	Difference (95% CI)
28-Day All-Cause Mortality (ITT Population)	9.6%	8.3%	1.5% (-2.4% to 5.3%)
Clinical Cure at Test-of-Cure (ITT Population)	67.2%	69.1%	-1.9% (-8.1% to 4.3%)
Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT)	75.5%	71.2%	

ITT: Intent-to-Treat; micro-ITT: Microbiological Intent-to-Treat; CI: Confidence Interval

Table 2: Clinical and Microbiological Outcomes in Carbapenem-Resistant *Klebsiella pneumoniae* HAP/VAP (Real-World Study in India)[7]

Outcome	Result (n=116)
Clinical Cure Rate	78.45% (91/116)
Microbiological Cure Rate	69.23% (9/13)
Clinical Cure Rate (treatment within 72h)	84.85% (28/33)
Microbiological Cure Rate (treatment within 72h)	62.50% (5/8)

Table 3: In Vitro Susceptibility from the REPROVE Trial[8]

Organism Group	Ceftazidime-Avibactam (% Susceptible)	Ceftazidime (% Susceptible)
Enterobacterales (n=370)	98.6%	73.2%
Pseudomonas aeruginosa (n=129)	88.4%	72.9%
Ceftazidime-Nonsusceptible Enterobacterales (n=99)	94.9%	N/A
Ceftazidime-Nonsusceptible P. aeruginosa (n=35)	60.0%	N/A

Experimental Protocols

Pivotal Phase 3 Clinical Trial (REPROVE) Protocol[5]

This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind, non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of HAP/VAP.

1. Patient Population and Selection Criteria:

- Inclusion Criteria: Hospitalized adults with a diagnosis of HAP or VAP, characterized by a new or progressive infiltrate on chest imaging plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.
- Exclusion Criteria: Patients with pneumonia not expected to be caused by Gram-negative pathogens, those who received more than 24 hours of potentially effective systemic antibacterial therapy for the current infection within the 72 hours preceding randomization, and those with a life expectancy of less than 48 hours.

2. Randomization and Blinding:

- Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or meropenem.

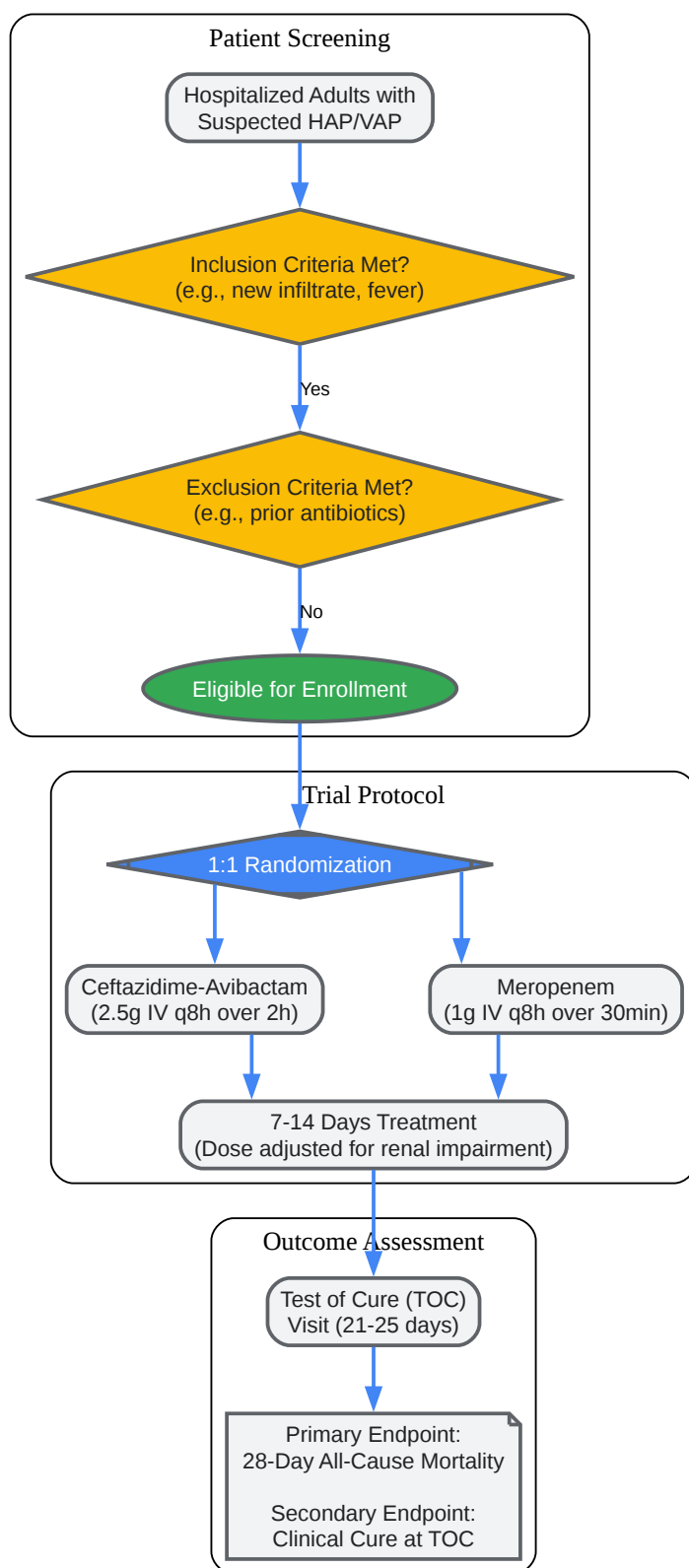
- The study was double-blind, with both patients and investigators masked to the treatment assignment. Placebos for both drugs were used to maintain blinding.

3. Intervention:

- Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a 2-hour intravenous infusion every 8 hours.
- Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion every 8 hours.
- Treatment Duration: 7 to 14 days.
- Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment (creatinine clearance ≤ 50 mL/min).[\[9\]](#)

4. Microbiological Analysis:

- Sample Collection: Respiratory and/or blood cultures were obtained at baseline.
- Pathogen Identification: Standard laboratory methods were used to identify causative pathogens.
- Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.



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Workflow of the REPROVE clinical trial.

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Protocol

This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.

1. PK/PD Target:

- The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT > MIC).
- For ceftazidime-avibactam, the target is free plasma ceftazidime concentration > 8 mg/L and free avibactam concentration > 1 mg/L for at least 50% of the dosing interval.[\[9\]](#)

2. Dosing Regimen:

- The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to achieve this target in patients with normal renal function.[\[1\]](#)[\[10\]](#)

3. Monitoring and Adjustment:

- Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[\[9\]](#)
- Dose adjustments are crucial for patients with $\text{CrCL} \leq 50$ mL/min to ensure target attainment and avoid drug accumulation.

Protocol for Use in Carbapenem-Resistant Enterobacterales (CRE) Infections

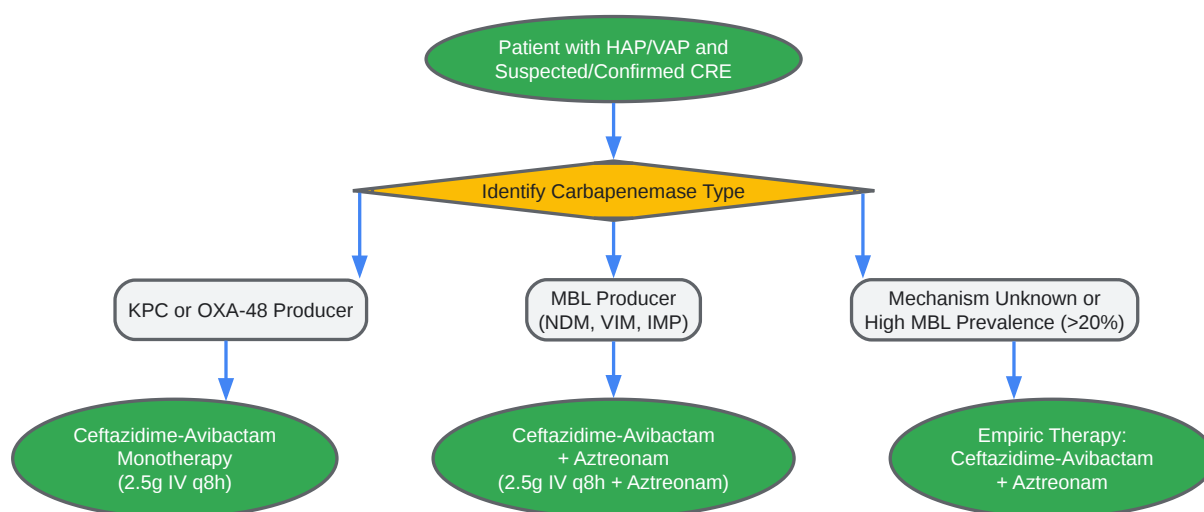
This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by CRE, based on the type of carbapenemase produced.

1. Carbapenemase Identification:

- Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL) before initiating targeted therapy.[\[11\]](#)

2. Treatment Regimens:

- KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5g IV q8h as monotherapy is the preferred treatment.[11]
- Metallo- β -lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV q8h plus aztreonam.[11] Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam is stable against MBLs.



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Treatment algorithm for CRE HAP/VAP.

Conclusion

Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-resistant strains.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies in this area. Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are

essential for optimizing its use and further defining its role in managing these serious infections.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of ceftazidime/avibactam for treatment of carbapenemase-producing carbapenem-resistant Enterobacterales with OXA-48 and/or NDM genes with or without combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting the dosage of ceftazidime-avibactam in the perfect storm of nosocomial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New treatments of multidrug-resistant Gram-negative ventilator-associated pneumonia - Poulakou - Annals of Translational Medicine [atm.amegroups.org]
- 5. Randomized Trial of Ceftazidime-Avibactam vs Meropenem for Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (REPROVE): Analyses per US FDA-Specified End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effectiveness of Ceftazidime-Avibactam in Gram-Negative Nosocomial Pneumonia: A Real-World Study in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
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